3,3-Dimethylpentane-1,5-diol
Overview
Description
3,3-Dimethylpentane-1,5-diol is an organic compound with the molecular formula C7H16O2 . It has an average mass of 132.201 Da and a monoisotopic mass of 132.115036 Da .
Synthesis Analysis
There are several methods to synthesize 3,3-Dimethylpentane-1,5-diol. One method involves the reaction of 3,3-dimethylglutaric acid with BH3.THF. The reaction mixture is stirred at room temperature for 18 hours, after which aqueous HCl solution is added, and the mixture is extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of 3,3-Dimethylpentane-1,5-diol contains a total of 24 bonds; 8 non-H bonds, 4 rotatable bonds, 2 hydroxyl groups, and 2 primary alcohols .Chemical Reactions Analysis
3,3-Dimethylpentane-1,5-diol can undergo various chemical reactions. For instance, it can isomerize via a methyl shift mechanism on oxygen-exposed tungsten carbides .Physical And Chemical Properties Analysis
3,3-Dimethylpentane-1,5-diol has a density of 0.9744 (rough estimate), a melting point of 44.24°C (estimate), a boiling point of 233.16°C (rough estimate), and a refractive index of 1.4580 .Scientific Research Applications
Enzyme Model Studies
One significant application of 3,3-Dimethylpentane-1,5-diol derivatives in scientific research is as models for enzyme-catalyzed reactions. Specifically, these compounds have been used to simulate the mechanisms of coenzyme B12-dependent diol dehydratase and ethanolamine ammonia lyase. These enzymes play crucial roles in converting 1,2-diols and vicinal aminoalcohols into aldehydes and either water or ammonia. Research has developed model systems that replicate these enzymatic processes, highlighting the potential of 3,3-Dimethylpentane-1,5-diol derivatives in understanding and mimicking natural biological transformations (Anderson, Ashwell, Garnett, & Golding, 2000).
Metallo-Organic Chemistry
Another application area is in metallo-organic chemistry, where 3,3-Dimethylpentane-1,5-diol derivatives are used to synthesize sterically crowded diolates with group 13 metals. These compounds help explore the structure and reactivity of metal complexes with significant steric hindrance, contributing to the understanding of metal-ligand interactions in complex environments. Such research aids in designing new materials with potential applications in catalysis and materials science (Ziemkowska & Anulewicz-Ostrowska, 2004).
Organic Synthesis and Material Science
3,3-Dimethylpentane-1,5-diol derivatives are instrumental in organic synthesis, serving as building blocks for the total synthesis of complex molecules, including natural products and polymers. These derivatives have been used in synthesizing stereoisomers of non-symmetric derivatives, which are crucial in the total synthesis of many polypropionates, highlighting their versatility as synthetic intermediates (Mas, González, & Vilarrasa, 2003).
Advanced Material Applications
Furthermore, studies involving the transformation of aliphatic polyketones composed of 3,3-dimethylpentane-2,4-dione units into π-conjugated polyimines showcase advanced applications in material science. These transformations are critical for developing materials with novel optical and electrical properties, suitable for applications in electronics and photonics (Manabe, Uesaka, Yoneda, & Inokuma, 2019).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure). The target organs include the central nervous system (CNS) .
properties
IUPAC Name |
3,3-dimethylpentane-1,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-7(2,3-5-8)4-6-9/h8-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEPFAMBMGCTQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510466 | |
Record name | 3,3-Dimethylpentane-1,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90510466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylpentane-1,5-diol | |
CAS RN |
53120-74-4 | |
Record name | 3,3-Dimethylpentane-1,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90510466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethylpentane-1,5-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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